molecular formula C15H13NO B1262231 4-Isocyanato-4'-methyldiphenylmethane

4-Isocyanato-4'-methyldiphenylmethane

Cat. No.: B1262231
M. Wt: 223.27 g/mol
InChI Key: UZOVYGYOLBIAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isocyanato-4'-methyldiphenylmethane is a chemical compound of significant interest in industrial polymer research, particularly in the field of polyurethanes. It is one of the isomers within the methylenediphenyl diisocyanate (MDI) family, a class of aromatic diisocyanates that are the most produced diisocyanates globally . Its high reactivity, driven by the presence of the isocyanate (-N=C=O) functional groups, makes it a versatile building block for researchers developing advanced polymeric materials. Primary Research Applications & Value: The primary research value of this compound lies in its application as a core reactant (hard segment) in the synthesis of polyurethane and polyurea elastomers, foams, adhesives, and coatings . Its specific isomeric structure can influence the polymer's microphase separation and final material properties. It is critically important in the development of rigid polyurethane foams, which are widely studied for their excellent thermal insulation properties . Furthermore, its use in formulating high-strength, industrial-grade adhesives is an active area of materials science research . Mechanism of Action: The compound functions through a polyaddition reaction. Its isocyanate groups (-NCO) react vigorously with compounds containing active hydrogen atoms, most notably the hydroxyl groups (-OH) of polyols, to form urethane linkages (-NH-COO-) . This reaction is the fundamental step in creating the polyurethane polymer network. The reactivity of the specific isocyanate groups can be influenced by their position on the aromatic ring, allowing researchers to fine-tune reaction kinetics and the resulting polymer's architecture, including its degree of cross-linking and hard segment domain formation . Handling & Safety: Like other diisocyanates, this compound is an allergen and sensitizer . Strict safety protocols are necessary. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material using appropriate engineering controls (e.g., a fume hood) and personal protective equipment (PPE), including gloves and safety glasses, to prevent inhalation or dermal contact, which can lead to respiratory sensitization like asthma or skin irritation . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

1-isocyanato-4-[(4-methylphenyl)methyl]benzene

InChI

InChI=1S/C15H13NO/c1-12-2-4-13(5-3-12)10-14-6-8-15(9-7-14)16-11-17/h2-9H,10H2,1H3

InChI Key

UZOVYGYOLBIAJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=C(C=C2)N=C=O

Origin of Product

United States

Preparation Methods

Gas-Phase Phosgenation

  • Conditions :
    • Temperature: 200–300°C.
    • Residence Time: <1 minute.
    • Solvent-Free.
  • Advantages :
    • Higher space-time yield and reduced solvent use.
    • Lower energy consumption (60% reduction compared to liquid phase).
  • Limitations :
    • Requires specialized nozzles for mixing vapors.
    • Limited applicability to thermally stable amines.

Non-Phosgene Methods

Carbamate Route via Dimethyl Carbonate (DMC)

  • Synthesis Steps :
    • Carbamate Formation :

      $$

      \text{R-NH}2 + (\text{CH}3\text{O})2\text{CO} \xrightarrow{\text{Zn(OAc)}2} \text{R-NHCOOCH}3 + \text{CH}3\text{OH}

      $$

    • Thermal Decomposition :

      $$

      \text{R-NHCOOCH}3 \xrightarrow{240^\circ\text{C}, \text{ZnO/SiO}2} \text{R-NCO} + \text{CH}_3\text{OH}

      $$

  • Conditions :
    • Catalyst: ZnO/SiO₂ or Fe₂O₃.
    • Solvent: Diphenyl ether.
    • Yield: 68–90%.

Urea-Mediated Route

  • Process :
    • Urea Adduct Formation :

      $$

      \text{R-NH}2 + \text{NH}2\text{CONH}2 \rightarrow \text{R-NHCONH}2 + \text{NH}3

      $$
    • Decomposition :

      $$

      \text{R-NHCONH}2 \xrightarrow{200^\circ\text{C}, \text{Mo(CO)}6} \text{R-NCO} + \text{NH}3

      $$

  • Catalyst : Molybdenum hexacarbonyl.
  • Yield : 82%.

Reductive Carbonylation of Nitro Precursors

  • Reaction :
    $$
    \text{R-NO}2 + 3\text{CO} \xrightarrow{\text{Pd/C}, \text{FeCl}3} \text{R-NCO} + 2\text{CO}_2
    $$
  • Conditions :
    • Pressure: 20–30 bar.
    • Temperature: 150–180°C.
    • Yield: 70–85%.

Catalytic Systems and Optimization

Zinc-Based Catalysts

  • Role : Facilitate carbamate decomposition via Lewis acid sites.
  • Performance :
    • ZnO/SiO₂: 90% yield at 240°C.
    • Zn(OAc)₂: 96% yield in solvent-free conditions.

Tertiary Amines in Phosgenation

  • Examples : Triethylamine, tetramethylurea.
  • Function : Scavenge HCl, preventing urea byproduct formation.
  • Efficiency : 88–99% yield with 2 mol% triethylamine.

Composite Catalysts

  • Fe₂O₃/SiO₂ : Enhances thermal stability and selectivity (99.6% yield).
  • Mechanism : Synergistic effect between Fe³⁺ and Si⁴⁺ promotes C=O bond cleavage.

Comparative Analysis of Methods

Method Conditions Catalyst Yield Advantages Limitations
Liquid-Phase Phosgenation 40–100°C, solvent Triethylamine 88–95% High purity Phosgene toxicity, HCl management
Gas-Phase Phosgenation 200–300°C, solvent-free None 90–95% Fast, energy-efficient Equipment complexity
DMC Carbamate Route 240°C, diphenyl ether ZnO/SiO₂ 68–90% Non-toxic reagents High temperature required
Urea Decomposition 200°C, decaline Mo(CO)₆ 82% Avoids phosgene Moderate yield
Reductive Carbonylation 150–180°C, 20–30 bar Pd/C, FeCl₃ 70–85% Utilizes nitro precursors High-pressure equipment

Environmental and Industrial Considerations

  • Phosgene Replacement : Non-phosgene methods reduce CO₂ emissions by 60,000 tons/year for 250 ktpa production.
  • Waste Management : Alkali metal chloride solutions from neutralization steps are electrolyzed to recover chlorine.
  • Scalability : Gas-phase phosgenation and DMC routes are preferred for large-scale production due to lower solvent use.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 4-Isocyanato-4'-methyldiphenylmethane in reaction mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for quantifying aromatic isocyanates due to its sensitivity in detecting trace degradation products like amines. For complex matrices, coupling HPLC with UV-Vis detection can improve specificity, particularly when monitoring reaction intermediates. Ensure calibration standards account for potential matrix effects (e.g., solvent polarity) to avoid false positives .

Q. How can researchers optimize solvent selection for synthesizing this compound?

  • Methodological Answer : Solvent choice impacts reaction kinetics and byproduct formation. Polar aprotic solvents (e.g., dimethylacetamide) enhance electrophilicity of the isocyanate group, while non-polar solvents (e.g., toluene) reduce hydrolysis. A factorial design approach (varying solvent polarity, temperature, and catalyst loading) can systematically identify optimal conditions .

Q. What safety protocols are critical when handling this compound in solvent-based reactions?

  • Methodological Answer : Use respiratory protection with independent air supply (e.g., PAPR systems) during prolonged exposure. Conduct reactivity hazard assessments to identify incompatibilities (e.g., with amines or water). Implement secondary containment for waste to prevent environmental release, referencing OSHA and ECHA guidelines for isocyanate handling .

Advanced Research Questions

Q. How do catalyst structural properties influence the selectivity of this compound synthesis?

  • Methodological Answer : Heterogeneous catalysts (e.g., zeolites or metal-organic frameworks) with controlled pore sizes can minimize oligomerization byproducts. Characterize catalysts using BET surface area analysis and XPS to correlate active site density with yield. Compare turnover frequencies (TOF) under varying pressures to isolate steric effects .

Q. What advanced spectroscopic techniques elucidate degradation pathways of this compound under environmental conditions?

  • Methodological Answer : Time-resolved FTIR and NMR can track isocyanate hydrolysis to amines, while LC-QTOF-MS identifies transient intermediates. For atmospheric degradation studies, simulate UV exposure in reaction chambers and monitor ozone formation rates using chemiluminescence detectors .

Q. How can process analytical technology (PAT) improve real-time monitoring of this compound synthesis?

  • Methodological Answer : Implement inline NIR spectroscopy to track isocyanate conversion and feedback control loops to adjust reactant feed rates. Use multivariate analysis (e.g., PCA) to distinguish signal noise from critical process variations, ensuring adherence to QbD principles .

Q. What theoretical frameworks guide mechanistic studies of this compound reactivity?

  • Methodological Answer : Density functional theory (DFT) models predict electrophilic attack sites on the methyl-substituted aromatic ring. Validate computational results with kinetic isotope effects (KIE) experiments to confirm rate-determining steps in urethane formation .

Q. How should researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?

  • Methodological Answer : Conduct meta-analyses of published data, stratifying by catalyst type (homogeneous vs. heterogeneous) and reaction scale. Use Arrhenius plots to identify temperature-dependent activation barriers and replicate studies under standardized conditions (e.g., inert atmosphere) .

Q. What experimental designs evaluate interfacial interactions in heterogeneous reaction systems involving this compound?

  • Methodological Answer : Employ Langmuir-Hinshelwood kinetics to model adsorption-desorption equilibria on catalyst surfaces. Use quartz crystal microbalance (QCM) measurements to quantify mass transfer limitations and correlate with reaction rates under shear flow conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Isocyanato-4'-methyldiphenylmethane
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